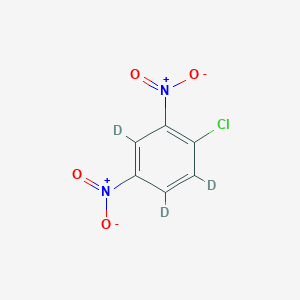
1-Chloro-2,4-dinitrobenzene-3,5,6-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is a deuterated derivative of 1-chloro-2,4-dinitrobenzene. This compound is characterized by the presence of chlorine and nitro groups on a benzene ring, with deuterium atoms replacing hydrogen atoms at specific positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by the introduction of deuterium atoms. The nitration process typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-chloro-2,4-dinitrobenzene is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium exchange step is often carried out using deuterium gas or deuterated solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Products include 2,4-dinitrophenol or 2,4-dinitroaniline.
Reduction Reactions: Products include 1-chloro-2,4-diaminobenzene.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study enzyme kinetics and as a model substrate for various biochemical assays.
Medicine: It is used in research related to drug metabolism and detoxification processes.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-chloro-2,4-dinitrobenzene-3,5,6-D3 involves its interaction with cellular components. The compound can undergo conjugation with glutathione, forming 2,4-dinitrophenyl-S-glutathione. This conjugation reaction is catalyzed by glutathione S-transferase enzymes. The compound also acts as an irreversible inhibitor of human thioredoxin reductase, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 can be compared with other similar compounds, such as:
1-Chloro-2,4-dinitrobenzene: The non-deuterated form, which has similar chemical properties but different isotopic composition.
2,4-Dinitrochlorobenzene: Another nitro-substituted chlorobenzene with similar reactivity but different substitution pattern.
1-Chloro-2,6-dinitrobenzene: A compound with nitro groups at different positions, leading to different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and isotope effects in various chemical and biological processes.
Eigenschaften
Molekularformel |
C6H3ClN2O4 |
|---|---|
Molekulargewicht |
205.57 g/mol |
IUPAC-Name |
1-chloro-2,3,5-trideuterio-4,6-dinitrobenzene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
VYZAHLCBVHPDDF-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
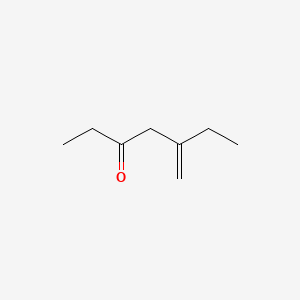
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
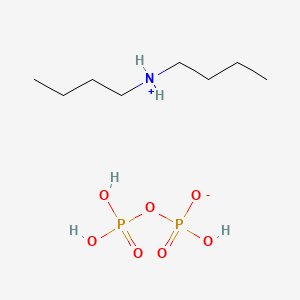
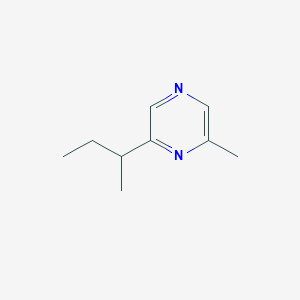
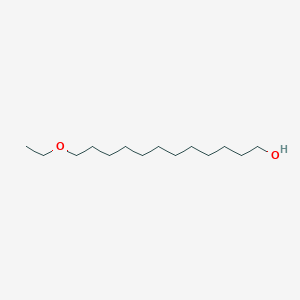
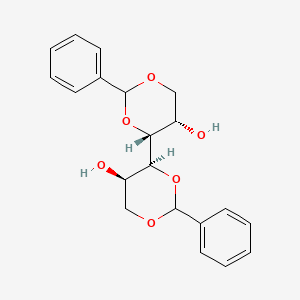
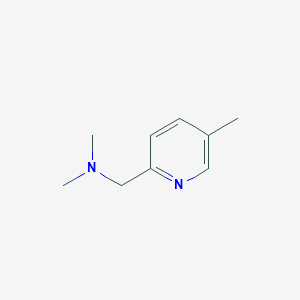
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)

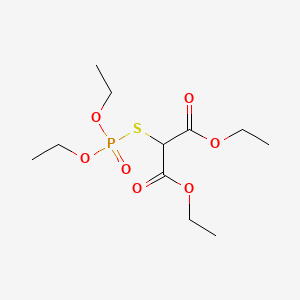
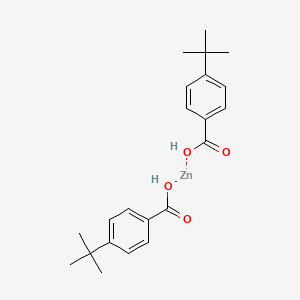
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
